

Application Notes and Protocols for ADX-629 in Phase 2 Clinical Trials

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Compound of Interest		
Compound Name:	XMP-629	
Cat. No.:	B15564522	Get Quote

Introduction

ADX-629 is an investigational, first-in-class, orally administered inhibitor of reactive aldehyde species (RASP). RASP are pro-inflammatory molecules that are believed to be upstream mediators of inflammation, regulating key signaling pathways such as NF-kB and inflammasomes. By targeting RASP, ADX-629 represents a novel approach to modulating the immune system and has been evaluated in Phase 2 clinical trials for a variety of immune-mediated diseases.[1] These application notes provide a summary of the dosage and administration of ADX-629 in these trials, along with details of the experimental protocols employed.

Data Presentation: ADX-629 Phase 2 Clinical Trial Dosage and Administration

The following table summarizes the dosage and administration of ADX-629 in various Phase 2 clinical trials.



Indication	Dosage	Frequency	Route of Administra tion	Treatment Duration	Trial Design	Number of Patients
COVID-19	300 mg	Twice daily (BID)	Oral (tablet)	Up to 28 days	Randomize d, double- blind, placebo- controlled	Approx. 30
Psoriasis	250 mg	Twice daily (BID)	Oral	Up to 90 days	Multi- center, open-label, single- group	10
Atopic Asthma	600 mg	Twice daily (BID)	Oral	Approx. 1 week	Single- center, double- masked, placebo- controlled, crossover	12
Chronic Cough	300 mg	Twice daily (BID)	Oral (tablet)	14 days	Multi- center, randomize d, double- blind, placebo- controlled, two-period crossover	Approx. 50
Atopic Dermatitis	250 mg	Twice daily (BID)	Oral	3 months	Open- label, single- center	8



AlcoholAssociated
Hepatitis

Not
Not
Not
Oral
1 month
multicenter

Single-arm,
multicenter

Experimental Protocols

Detailed methodologies for key experiments cited in the Phase 2 clinical trials of ADX-629 are outlined below.

Psoriasis Area and Severity Index (PASI) Assessment

The Psoriasis Area and Severity Index (PASI) is a quantitative rating scale used to measure the severity of psoriasis. The score ranges from 0 (no disease) to 72 (most severe disease).[2][3]

Protocol:

- Body Region Division: The body is divided into four regions: head and neck (10% of body surface area), arms (20%), trunk (30%), and legs (40%).[2][3]
- Assessment of Lesion Severity: Within each region, a representative psoriatic plaque is assessed for three clinical signs:
 - Erythema (Redness): Rated on a 5-point scale from 0 (none) to 4 (very severe).
 - Induration (Thickness): Rated on a 5-point scale from 0 (none) to 4 (very severe).
 - Desquamation (Scaling): Rated on a 5-point scale from 0 (none) to 4 (very severe).[3]
- Assessment of Area of Involvement: The percentage of skin area affected by psoriasis within each region is estimated and assigned a score from 0 to 6:
 - 0: 0% involvement
 - o 1: <10%
 - 2: 10-29%
 - 3: 30-49%



- 4: 50-69%
- 5: 70-89%
- 6: 90-100%[3]
- Calculation of PASI Score: The final PASI score is calculated using the following formula:
 - PASI = 0.1 x (Erythemahead + Indurationhead + Desquamationhead) x Areahead + 0.2 x (Erythemaarms + Indurationarms + Desquamationarms) x Areaarms + 0.3 x (Erythematrunk + Indurationtrunk + Desquamationtrunk) x Areatrunk + 0.4 x (Erythemalegs + Indurationlegs + Desquamationlegs) x Arealegs[4][5]

Plasma Leukocyte Cytokine Release Following Endotoxin Challenge (Ex Vivo)

This assay is used to assess the inflammatory response of a patient's immune cells.

Protocol:

- Blood Collection: Whole blood is collected from patients.
- Endotoxin Stimulation: The collected whole blood is stimulated with lipopolysaccharide (LPS), an endotoxin that triggers an inflammatory response.
- Incubation: The blood samples are incubated to allow for cytokine production and release from leukocytes.
- Cytokine Measurement: Plasma is separated, and the levels of various pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1, IL-10) are measured using techniques such as multiplex immunoassays (e.g., Luminex).[6]

Skin Cytokine Transcription Profiles

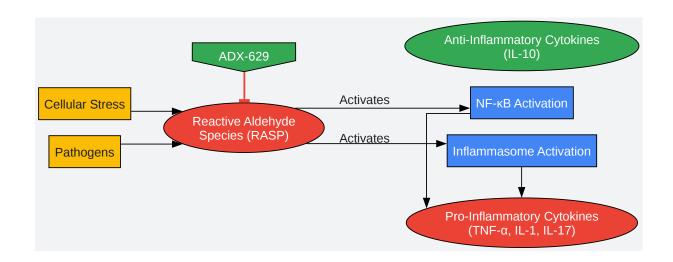
This analysis is performed to understand the local inflammatory environment within psoriatic skin lesions.

Protocol:



- Skin Biopsy: A small sample of skin is taken from a psoriatic lesion.
- RNA Isolation: Total RNA is extracted from the skin biopsy.
- Quantitative Polymerase Chain Reaction (qPCR): The expression levels of genes encoding various cytokines are quantified using qPCR. This provides a profile of the cytokines being actively transcribed in the skin lesion.[7]

Visualizations Signaling Pathway of ADX-629 (RASP Inhibition)

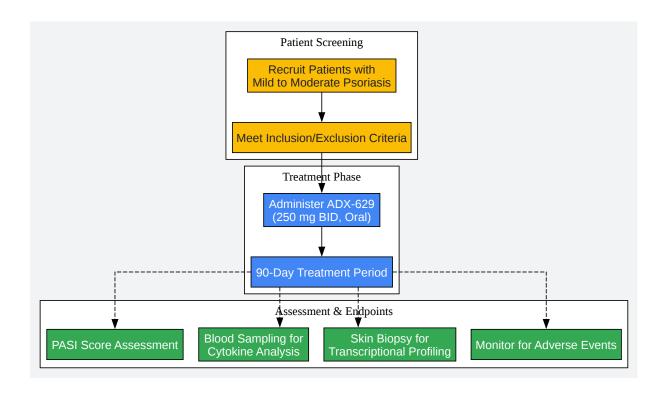


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Caption: Proposed mechanism of action for ADX-629 in modulating inflammatory pathways.

Experimental Workflow for Psoriasis Clinical Trial





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